N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide
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Overview
Description
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the sulfonamide and benzamide groups. Common reagents used in these reactions include thionyl chloride, anhydrous solvents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds with similar core structures but different functional groups.
Sulfonamide derivatives: Compounds with sulfonamide groups attached to various aromatic or heterocyclic cores.
Benzamide derivatives: Compounds with benzamide groups attached to different aromatic or heterocyclic cores.
Uniqueness
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[methyl(oxolan-2-ylmethyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S2/c1-14-5-10-18-19(12-14)29-21(22-18)23-20(25)15-6-8-17(9-7-15)30(26,27)24(2)13-16-4-3-11-28-16/h6-9,14,16H,3-5,10-13H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDIMMDLGJOJHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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